1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one

Nicotine addiction Dopamine release Enantioselectivity

This (R)-enantiomer (CAS 116909-73-0) is the optically pure form of N-acetylnornicotine, distinct from the racemate and (S)-enantiomer. Procuring this chiral building block ensures that N-deacetylation yields R(+)-nornicotine, the more potent enantiomer at nAChRs (~4 µM EC50 at α6-containing receptors). Essential for reproducible dose-response studies, enantioselective pharmacology, and CNS drug discovery. Avoid experimental confounds associated with racemic material. Available in research quantities.

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 116909-73-0
Cat. No. B2701939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one
CAS116909-73-0
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESCC(=O)N1CCCC1C2=CN=CC=C2
InChIInChI=1S/C11H14N2O/c1-9(14)13-7-3-5-11(13)10-4-2-6-12-8-10/h2,4,6,8,11H,3,5,7H2,1H3/t11-/m1/s1
InChIKeySSABMTSCLQGWBB-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one (CAS 116909-73-0): Chiral N-Acetyl Nornicotine Procurement & Selection Guide


1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one (CAS 116909-73-0), systematically known as (R)-N-acetylnornicotine, is a chiral pyrrolidine derivative belonging to the N-acyl nornicotine class. It is the optically pure (R)-enantiomer of N-acetylnornicotine, distinguished from the racemic mixture (CAS 3000-78-0) and the (S)-enantiomer (CAS 5979-94-2) by its defined (2R) stereochemistry [1]. This compound serves both as a protected precursor to (R)-nornicotine—a neuronal nicotinic acetylcholine receptor (nAChR) agonist with enantiomer-specific pharmacology—and as a chiral building block in medicinal chemistry [2].

Why 1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one Cannot Be Interchanged with Racemic or (S)-Configured Alternatives


Substituting the (R)-enantiomer (CAS 116909-73-0) with the racemate (CAS 3000-78-0) or the (S)-enantiomer (CAS 5979-94-2) introduces uncontrolled pharmacological variables. The (R)-configuration determines the stereochemistry of the nornicotine liberated upon metabolic or chemical N-deacetylation, and R(+)-nornicotine exhibits distinct, quantifiably greater potency than S(−)-nornicotine in key neurochemical and behavioral assays [1]. Consequently, racemic or incorrectly configured material can produce divergent experimental outcomes, confound dose-response relationships, and invalidate the interpretation of biological data that depends on enantiomerically pure (R)-nornicotine as the active species [2].

Quantitative Differentiation Evidence for 1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one Versus Key Comparators


Enantioselective In Vivo Potency: R(+)-Nornicotine (Hydrolysis Product) vs. S(−)-Nornicotine in Rodent Behavioral Models

The (R)-enantiomer of 1-[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one serves as a direct precursor to R(+)-nornicotine via N-deacetylation. In head-to-head preclinical studies, R(+)-nornicotine demonstrated enantioselective superiority over S(−)-nornicotine. In rat nucleus accumbens slices, R(+)-nornicotine was more potent than S(−)-nornicotine in evoking [³H]dopamine release [1]. In an intravenous nicotine self-administration paradigm in rats, acute pretreatment (1–10 mg/kg for each enantiomer) showed that R(+)-nornicotine was more potent than S(−)-nornicotine in decreasing S(−)-nicotine self-administration, while both enantiomers were equipotent in decreasing sucrose-maintained responding, indicating behavioral selectivity [2]. This potency difference is not attributable to differential bioavailability, as similar brain concentrations of nornicotine were recovered 60 min after injection of each enantiomer at 5.6 mg/kg [2].

Nicotine addiction Dopamine release Enantioselectivity Self-administration

nAChR Subtype Activation Profile Window: Nornicotine vs. Nicotine as Functional Baseline

The active species liberated from the target compound, nornicotine, exhibits a distinct nAChR subtype activation profile compared to nicotine. In Xenopus oocyte expression studies, nornicotine showed EC50 values of approximately 17 µM at α7 nAChRs (I(max) 50% vs. ACh) and approximately 4 µM at α6-containing nAChRs (α6/α3 chimera; I(max) 50% vs. ACh) [1]. This contrasts with nicotine, which has an EC50 of approximately 0.43 µM at α4β2 nAChRs and is a more potent agonist at this subtype [2]. The differential subtype profile—with stronger relative activation of α6-containing receptors, implicated in nicotine-evoked dopamine release—establishes nornicotine as a pharmacologically distinct tool with a different target engagement signature from nicotine [1].

nAChR pharmacology Oocyte electrophysiology Receptor subtype selectivity EC50

Metabolic Deacetylation to Enantiomerically Defined (R)-Nornicotine

A critical differentiator of the N-acetyl derivative is its established metabolic fate: N-acylnornicotines are hydrolyzed to nornicotine in hepatic microsomal preparations [1]. This metabolic deacetylation enables 1-[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one to function as a stable, protectable prodrug or protected intermediate that releases the active (R)-nornicotine under physiological or synthetic conditions. In contrast, direct procurement of (R)-nornicotine free base presents handling challenges due to its volatility and basicity, and its unprotected secondary amine is chemically reactive. The N-acetyl cap stabilizes the pyrrolidine nitrogen, improving shelf stability and simplifying synthetic manipulation while retaining the chiral integrity of the C-2 position . The (S)-enantiomer (CAS 5979-94-2) shares this prodrug feature but delivers the less potent S(−)-nornicotine upon hydrolysis.

Prodrug Metabolic hydrolysis N-deacetylation Microsomal metabolism

Chiral Building Block: Enantiomerically Pure (R)-Pyrrolidine Scaffold for Asymmetric Synthesis

Both enantiomers of N-acetylnornicotine serve as chiral building blocks in medicinal chemistry . However, the (R)-enantiomer (CAS 116909-73-0) is specifically required when the synthetic target demands an (R)-configured 2-(pyridin-3-yl)pyrrolidine motif. The defined (2R) stereochemistry at the pyrrolidine C-2 position is stereospecifically installed and preserved through the acetyl protection. In contrast, use of the racemate (CAS 3000-78-0) necessitates chiral resolution steps that reduce overall yield, while the (S)-enantiomer (CAS 5979-94-2) provides the opposite configuration, which may be incompatible with target stereochemical requirements. Vendors supplying the (R)-enantiomer typically specify a minimum purity of 95% (achiral HPLC), and the compound is available as a single, defined stereoisomer rather than a racemate .

Chiral building block Asymmetric synthesis Pyrrolidine Medicinal chemistry

Optimal Application Scenarios for 1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one Based on Quantitative Evidence


Enantiomer-Specific nAChR Pharmacology: Generating (R)-Nornicotine for in Vitro and in Vivo Studies

Laboratories studying the enantioselective pharmacology of nornicotine at neuronal nicotinic acetylcholine receptors should procure the (R)-enantiomer (CAS 116909-73-0) to ensure that N-deacetylation yields R(+)-nornicotine, which is more potent than S(−)-nornicotine in evoking dopamine release in nucleus accumbens slices and in decreasing nicotine self-administration in rodent models [1]. This stereochemical fidelity is essential for reproducing published EC50 values of ~4 µM at α6-containing and ~17 µM at α7 nAChRs [2], and for maintaining consistency in dose-response studies where the enantiomeric identity of the agonist is a critical variable.

Asymmetric Synthesis of (R)-Configured Nicotinic Ligands and Pyrrolidine-Containing Drug Candidates

Medicinal chemistry programs targeting chiral pyrrolidine-based nicotinic ligands, acetylcholinesterase inhibitors, or other CNS-active compounds should select (R)-N-acetylnornicotine as a pre-resolved chiral building block. The (2R)-configured pyrrolidine motif is a defined pharmacophoric element in numerous bioactive molecules, and procurement of the (R)-enantiomer eliminates the yield loss and material waste associated with chiral resolution of the racemate [1]. The acetyl protecting group permits selective deprotection under standard conditions to liberate the free (R)-nornicotine for further functionalization.

Stable Precursor for (R)-Nornicotine in Preclinical Development and Toxicology Studies

Preclinical development programs evaluating (R)-nornicotine as a tobacco use cessation agent—as advanced to Phase 1 clinical readiness by Yaupon Therapeutics [1]—can utilize the N-acetyl-protected (R)-enantiomer as a chemically stable, non-volatile precursor. The acetyl group mitigates the handling difficulties of free base nornicotine (volatility, air sensitivity) while maintaining enantiomeric integrity throughout storage and formulation. Hydrolysis to the active (R)-nornicotine is established in hepatic microsomal systems [2], supporting its use as a prodrug or synthetic intermediate in IND-enabling studies.

Analytical Reference Standard for Chiral Purity Method Development

Quality control and analytical development laboratories can employ the (R)-enantiomer (CAS 116909-73-0) as a reference standard for developing chiral HPLC or SFC methods to determine enantiomeric purity of N-acetylnornicotine in synthetic batches. Since the racemate (CAS 3000-78-0) and the (S)-enantiomer (CAS 5979-94-2) are commercially available comparators, the (R)-enantiomer provides the critical reference point for establishing retention time, resolution, and limit of detection for the (R)-configured stereoisomer in enantiomeric excess (ee) determinations.

Quote Request

Request a Quote for 1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.